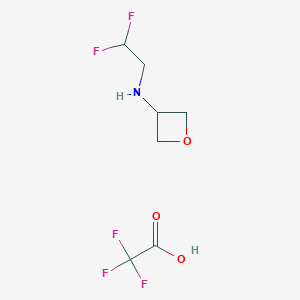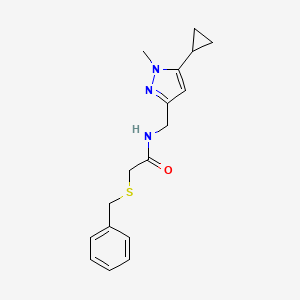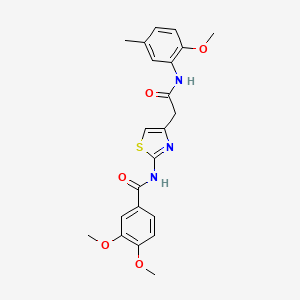
N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2416235-40-8 . It has a molecular weight of 251.15 . The compound is typically stored at 4°C and is shipped at normal temperature . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of oxetanes, such as “this compound”, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The IUPAC name of the compound is “N-(2,2-difluoroethyl)oxetan-3-amine 2,2,2-trifluoroacetate” and its InChI code is "1S/C5H9F2NO.C2HF3O2/c6-5(7)1-8-4-2-9-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)" .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical and Chemical Properties Analysis
The compound is a powder and is usually stored at 4°C .Aplicaciones Científicas De Investigación
Catalyst for Domino Reactions
Trifluoroacetic acid acts as an efficient catalyst in a one-pot, four-component domino reaction for synthesizing substituted dihydro 2-oxypyrolles. This method offers advantages such as short reaction times, clean work-up, high yields, and does not require column chromatography, highlighting its application in synthetic organic chemistry for constructing complex molecules efficiently (Lashkari et al., 2018).
Trifluoroethylation of Amines
A practical, catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been developed. This reaction showcases remarkable functional group tolerance, proceeding without the need for rigorous exclusion of moisture or oxygen, and utilizes trifluoroacetic acid as a stable and inexpensive fluorine source. This method opens avenues for accessing a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores (Andrews et al., 2017).
Iron-Catalyzed Oxyfunctionalization
An iron-catalyzed method for the selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates has been developed, with trifluoroacetic acid playing a critical role in achieving high site selectivity. This method demonstrates the synthetic utility of trifluoroacetic acid in modifying biologically active molecules through selective C-H functionalization (Mbofana et al., 2016).
Synthesis of Trifluoromethyl-Containing Amines
N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine serves as a versatile reagent for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids of pharmaceutical importance. This reagent's application underscores the demand for synthetic methods capable of introducing trifluoromethyl groups into compounds, highlighting its significance in the pharmaceutical industry (Mei et al., 2016).
Sensor for Aromatic Amine and Acid Vapor
Aggregation-induced emission nanofibers, synthesized from vinylacridine derivatives, function as effective dual sensors for detecting aromatic amine and volatile acid vapors. These sensors utilize the low HOMO energy level of the fluorophore and the acridine moiety as an acid binding site, providing a novel approach for environmental monitoring and safety applications (Xue et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-(2,2-difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)1-8-4-2-9-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJSWKKZGYNLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2711458.png)
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)

![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

![4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2711469.png)
![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)


